molecular formula C25H27N3O4S B274293 N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide

N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide

Cat. No. B274293
M. Wt: 465.6 g/mol
InChI Key: AWSBOQLJBWBDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide involves the binding of the compound to the active site of the target enzyme, resulting in the inhibition of its activity. This inhibition may occur through various mechanisms, including the prevention of substrate binding or the alteration of the enzyme's conformation.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high level of purity, making it suitable for use in various biochemical and pharmacological assays. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for the research and development of N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide. One potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and identify other potential targets for its inhibition. Finally, the development of more soluble analogs of N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide could expand its potential applications in various biological systems.
Conclusion:
In conclusion, N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide is a promising compound for scientific research, with potential applications in biochemistry and pharmacology. Its unique chemical structure and potential biological activity make it a valuable tool for investigating various cellular processes and developing new drugs for the treatment of diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide involves the reaction of benzenesulfonyl chloride with N-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)benzenecarboximidamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group with the carboximidamide group, resulting in the formation of the desired product.

Scientific Research Applications

N-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase A2, which are involved in various cellular processes such as signal transduction and inflammation. This inhibition may lead to the development of new drugs for the treatment of diseases such as cancer, inflammatory disorders, and cardiovascular diseases.

properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide

InChI

InChI=1S/C25H27N3O4S/c1-17-15-19(25(2,3)4)16-21(22(17)29)24(30)27-26-23(18-11-7-5-8-12-18)28-33(31,32)20-13-9-6-10-14-20/h5-16,29H,1-4H3,(H,26,28)(H,27,30)

InChI Key

AWSBOQLJBWBDQJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C(=O)NN/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C(C)(C)C

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)C(=O)NNC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)NNC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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